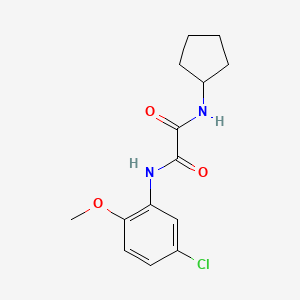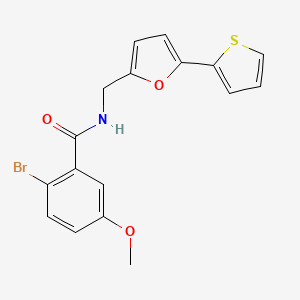
N-(2-methyl-5-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-5-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in research. This compound is of particular interest due to its unique structure and potential for use in various research fields.
Applications De Recherche Scientifique
Antibacterial and Antifungal Applications
Compounds structurally related to N-(2-methyl-5-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide have demonstrated significant antibacterial and antifungal activities. For instance, a study synthesized derivatives with thiazolidinone and tested them against bacterial strains like E. coli and S. aureus, as well as fungal strains such as C. albicans. Compounds with certain phenyl group substitutions exhibited higher activity against these strains (Kumar et al., 2012).
Antimalarial Activity
In a study focusing on quinoxaline derivatives for antimalarial applications, compounds with certain structural similarities to this compound were synthesized and evaluated. These compounds showed promising antimalarial properties against Plasmodium berghei in mice, suggesting potential for further exploration in this area (Werbel et al., 1986).
Potential in Treating COVID-19 and Alzheimer's Disease
Recent research on a novel quinoxaline derivative indicated potential applications in treating both COVID-19 and Alzheimer's disease. The study involved molecular docking techniques and found that the compound exhibited binding affinities suggesting it could be a candidate for drug development against these diseases (Missioui et al., 2022).
Anticonvulsant Properties
A series of compounds, which included quinoxalin-1(2H)-yl acetamide derivatives, were synthesized and evaluated for their anticonvulsant activities. The study found that certain compounds exhibited high anticonvulsant activities in experimental models, highlighting the potential of such compounds in treating convulsions or seizures (Ibrahim et al., 2013).
Solvatochromism and Molecular Interactions
A study on N-(4-Methyl-2-nitrophenyl)acetamide, a compound with structural relevance, explored its solvatochromic properties. The research demonstrated the effect of bifurcate hydrogen bonding on its infrared spectrum and dipole moment, offering insights into the molecular interactions of similar compounds (Krivoruchka et al., 2004).
Potential in Cancer Treatment
In the realm of cancer research, various derivatives structurally related to this compound have been synthesized and evaluated for their anticancer properties. For example, certain thiazole derivatives showed selective cytotoxicity against human lung adenocarcinoma cells (Evren et al., 2019).
Propriétés
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-10-6-7-11(21(24)25)8-14(10)19-16(22)9-15-17(23)20-13-5-3-2-4-12(13)18-15/h2-8,15,18H,9H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMWUBKVDFUHNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC2C(=O)NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 4-(6-fluoro-1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)piperidine-1-carboxylate](/img/structure/B2474945.png)
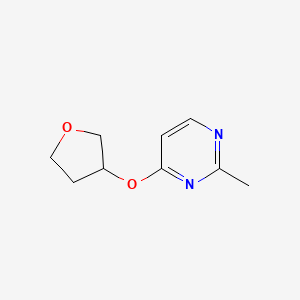
![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide](/img/structure/B2474947.png)
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2474949.png)
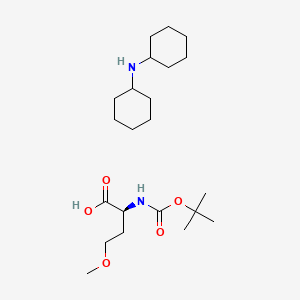


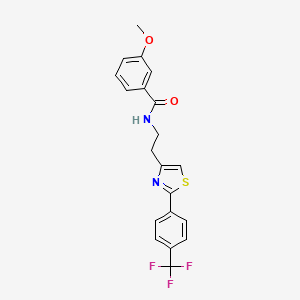

![6-[(2R)-1-hydroxy-3-methylbutan-2-yl]-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B2474959.png)
